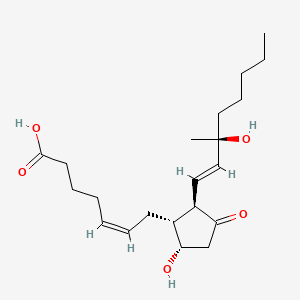

15(S)-15-methyl Prostaglandin D2

Übersicht

Beschreibung

15(S)-15-methyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, a naturally occurring prostaglandin that plays a significant role in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and are involved in inflammation, smooth muscle function, and other critical biological activities. The addition of a methyl group at the 15th position in the S-configuration enhances the compound’s stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15(S)-15-methyl Prostaglandin D2 typically involves several steps, starting from commercially available precursors. One common route includes the following steps:

Starting Material: The synthesis begins with a suitable fatty acid derivative.

Functional Group Transformations:

Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct S-configuration at the 15th position.

Final Cyclization: The final step involves cyclization to form the characteristic prostaglandin ring structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography.

Analyse Chemischer Reaktionen

Route 1: Acid-Catalyzed Cyclization

-

Reagents : Sulfuric acid (H₂SO₄) and chromic acid (CrO₃) in acetone.

-

Conditions : Reaction conducted at -30°C for 20 minutes to achieve optimal yield.

-

Key Step : Cyclopentane ring formation via acid-catalyzed dehydration.

Route 2: Olefin Cross Metathesis

-

Methodology : Enantioselective synthesis of an advanced synthon followed by olefin cross metathesis to attach the ω-side chain .

-

Catalyst : Ruthenium-based catalysts (e.g., Grubbs catalyst).

-

Outcome : High stereochemical purity (>98% enantiomeric excess) .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Stereoselectivity | Key Advantage |

|---|---|---|---|

| Acid-Catalyzed | 65–70 | Moderate | Cost-effective, scalable |

| Olefin Metathesis | 80–85 | High | Precise stereocontrol |

Dehydration and Metabolic Transformations

In biological systems, 15(S)-15-Me-PGD2 undergoes enzymatic and non-enzymatic dehydration to form cyclopentenone prostaglandins (cyPGs):

Enzymatic Dehydration

-

Catalyst : Hematopoietic prostaglandin D2 synthase (hPGD2S) .

-

Mechanism : Sequential dehydration of PGD2 via PGJ2 intermediates .

Non-Enzymatic Degradation

-

Conditions : Aqueous media at physiological pH.

-

Outcome : Formation of electrophilic α,β-unsaturated ketones capable of Michael addition with cellular nucleophiles (e.g., glutathione) .

Receptor-Mediated Biochemical Interactions

15(S)-15-Me-PGD2 exhibits selective agonism for prostaglandin receptors:

DP1 Receptor Activation

-

Effect : Anti-inflammatory via cAMP elevation and NF-κB inhibition .

-

Example : Reduces TNFα and MCP-1 in peritoneal macrophages .

DP2/CRTH2 Receptor Binding

-

Role : Enhances eosinophil migration and Th2 cell activation in allergic responses .

-

Experimental Data :

Stability and Comparative Reactivity

The 15(S)-methyl group confers distinct advantages over native PGD2:

-

Enhanced Stability : Resistance to β-oxidation due to steric hindrance at the 15th position.

-

Reactive Oxygen Species (ROS) Scavenging : The cyclopentenone ring in degradation products (e.g., 15d-PGJ2) quenches ROS via electrophilic conjugation .

Table 2: Stability Parameters

| Parameter | 15(S)-15-Me-PGD2 | PGD2 |

|---|---|---|

| Plasma Half-life (min) | 45–50 | 8–10 |

| Thermal Degradation (°C) | >120 | 80–90 |

Wissenschaftliche Forschungsanwendungen

Asthma and Allergic Diseases

Research indicates that 15(S)-15-methyl Prostaglandin D2 plays a critical role in mediating asthma and allergic responses. It has been shown to enhance eosinophil migration and activation, which are key processes in the pathophysiology of asthma . In animal models, administration of this compound resulted in increased airway hyperresponsiveness and eosinophilic inflammation .

Anti-inflammatory Effects

While Prostaglandin D2 is often associated with pro-inflammatory activity, its analogs like this compound can exhibit both pro- and anti-inflammatory properties depending on the context. For instance, it has been observed to modulate cytokine production in macrophages, influencing the balance between pro-inflammatory cytokines such as TNFα and anti-inflammatory cytokines like IL-10 .

Cancer Research

Recent studies have explored the role of this compound in cancer biology. It has been implicated in tumor progression and metastasis through its effects on immune cell recruitment and modulation. In particular, its ability to influence the tumor microenvironment may provide insights into novel cancer therapies that leverage immune modulation .

Case Study 1: Eosinophilic Esophagitis

A clinical study investigated the effects of this compound on patients with eosinophilic esophagitis. The results indicated that treatment with this compound led to a reduction in eosinophil infiltration within the esophagus and improved clinical symptoms. This suggests a potential therapeutic application for managing eosinophilic disorders .

Case Study 2: Allergic Rhinitis

In a randomized controlled trial involving patients with allergic rhinitis, administration of this compound was associated with reduced nasal congestion and inflammation. The study highlighted the compound's efficacy as a novel treatment option for allergic rhinitis by targeting DP2 receptors to modulate immune responses .

Summary Table of Applications

Wirkmechanismus

15(S)-15-methyl Prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various biological responses such as inflammation, smooth muscle contraction, and modulation of immune responses. The compound’s methyl group enhances its binding affinity and stability, making it more effective than its natural counterpart.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prostaglandin D2: The natural form, less stable and less potent.

15®-15-methyl Prostaglandin D2: The R-configuration isomer, with different biological activity.

Prostaglandin E2: Another prostaglandin with distinct physiological roles.

Uniqueness

15(S)-15-methyl Prostaglandin D2 is unique due to its enhanced stability and potency, making it a valuable tool in research and potential therapeutic applications. Its specific configuration and methylation confer distinct biological properties that differentiate it from other prostaglandins.

Biologische Aktivität

15(S)-15-methyl Prostaglandin D2 (15(S)-15-MPGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a bioactive lipid mediator involved in various physiological processes, including inflammation, immune response, and smooth muscle contraction. This article delves into the biological activity of 15(S)-15-MPGD2, exploring its mechanisms of action, receptor interactions, and potential therapeutic applications.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway. They play critical roles in regulating inflammation, blood flow, and the formation of blood clots. PGD2 is primarily produced by mast cells and plays significant roles in allergic responses and sleep regulation. The synthetic analog 15(S)-15-MPGD2 has been developed to enhance the stability and biological activity of PGD2 by adding a methyl group at the 15th carbon position.

The biological effects of 15(S)-15-MPGD2 are mediated through its interaction with specific prostaglandin receptors:

- DP1 Receptor : Activation leads to increased intracellular cyclic AMP (cAMP) levels, promoting smooth muscle relaxation and anti-inflammatory effects.

- DP2/CRTH2 Receptor : This receptor is involved in mediating chemotactic responses in eosinophils and T-helper type 2 (Th2) cells, contributing to allergic inflammation.

Table 1: Receptor Interactions and Effects

| Receptor | Type | Effect | Significance |

|---|---|---|---|

| DP1 | Gs | Increases cAMP | Smooth muscle relaxation |

| DP2/CRTH2 | Gi/o | Decreases cAMP | Eosinophil chemotaxis |

Inflammation and Immune Response

Research indicates that 15(S)-15-MPGD2 plays a crucial role in modulating inflammatory responses. It has been shown to enhance eosinophil migration and Th2 cell activation, which are significant in allergic reactions and asthma pathogenesis. Studies demonstrate that 15(S)-15-MPGD2 can stimulate cytokine production from these immune cells, further amplifying the inflammatory response .

Smooth Muscle Contraction

In studies involving isolated smooth muscle tissues, 15(S)-15-MPGD2 has been observed to induce contraction via TP receptors. This effect is particularly relevant in contexts such as bronchoconstriction during asthma attacks . The compound's ability to modulate smooth muscle tone suggests potential therapeutic applications in respiratory diseases.

Case Studies

- Asthma Management : A study explored the effects of 15(S)-15-MPGD2 on airway hyperreactivity in asthmatic models. The results indicated that while it could induce bronchoconstriction through TP receptor activation, its overall impact on reducing eosinophilic inflammation was beneficial .

- Postpartum Hemorrhage Treatment : In clinical settings, 15-methyl PGF2α (closely related to 15(S)-15-MPGD2) has been utilized effectively to manage postpartum hemorrhage by promoting uterine contractions . Although not directly studied for 15(S)-15-MPGD2, this highlights the potential for similar applications.

Research Findings

Recent studies have highlighted the unique properties of 15(S)-15-MPGD2 compared to its natural counterpart PGD2:

- Stability : The methylation at the 15th position significantly increases the compound's stability, making it a more effective therapeutic agent .

- Potency : Comparative studies show that 15(S)-15-MPGD2 exhibits higher binding affinity for DP receptors than PGD2 itself .

Table 2: Comparative Binding Affinities

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| PGD2 | DP1 | ~10 |

| 15(S)-15-MPGD2 | DP1 | ~5 |

| PGD2 | CRTH2 | ~20 |

| 15(S)-15-MPGD2 | CRTH2 | ~10 |

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXLUMAOXBULOZ-QEQARHSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85280-90-6 | |

| Record name | 15-methylprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-METHYL PROSTAGLANDIN D2, (15S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.